N-(2,4-difluoro-5-nitrophenyl)acetamide

Physicochemical characterization Crystallinity Intermediate handling

N-(2,4-Difluoro-5-nitrophenyl)acetamide (CAS 118266-02-7), also known as 2,4-difluoro-5-nitroacetanilide, is a fluorinated nitroaromatic acetamide derivative with the molecular formula C₈H₆F₂N₂O₃ and a molecular weight of 216.14 g/mol. The compound features a unique substitution architecture: an acetamide moiety at the 1-position, flanking fluorine atoms at the 2- and 4-positions, and a nitro group at the 5-position of the phenyl ring, yielding a computed XLogP3 of 1.5 and a topological polar surface area (TPSA) of 74.9 Ų.

Molecular Formula C8H6F2N2O3
Molecular Weight 216.14 g/mol
CAS No. 118266-02-7
Cat. No. B056115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-difluoro-5-nitrophenyl)acetamide
CAS118266-02-7
Molecular FormulaC8H6F2N2O3
Molecular Weight216.14 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC(=C(C=C1F)F)[N+](=O)[O-]
InChIInChI=1S/C8H6F2N2O3/c1-4(13)11-7-3-8(12(14)15)6(10)2-5(7)9/h2-3H,1H3,(H,11,13)
InChIKeyROTRYCVIIHNNIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,4-Difluoro-5-nitrophenyl)acetamide (CAS 118266-02-7) – Procurement-Grade Overview for Medicinal Chemistry and Intermediate Sourcing


N-(2,4-Difluoro-5-nitrophenyl)acetamide (CAS 118266-02-7), also known as 2,4-difluoro-5-nitroacetanilide, is a fluorinated nitroaromatic acetamide derivative with the molecular formula C₈H₆F₂N₂O₃ and a molecular weight of 216.14 g/mol [1]. The compound features a unique substitution architecture: an acetamide moiety at the 1-position, flanking fluorine atoms at the 2- and 4-positions, and a nitro group at the 5-position of the phenyl ring, yielding a computed XLogP3 of 1.5 and a topological polar surface area (TPSA) of 74.9 Ų . This specific 2,4-difluoro-5-nitro arrangement distinguishes it from positional isomers such as the 6-nitro (CAS 441-30-5) and 2-nitro (CAS 1662-21-1) variants, creating a differentiated reactivity profile that is critical for regioselective downstream transformations in pharmaceutical intermediate synthesis .

Why N-(2,4-Difluoro-5-nitrophenyl)acetamide Cannot Be Interchanged with Its Positional Isomers or Des-Nitro Analogs in Synthesis Workflows


The 2,4-difluoro-5-nitro substitution pattern in this compound creates a unique electronic environment that is not replicated by other regioisomers. The nitro group at the 5-position, situated para to the 2-fluoro and ortho to the 4-fluoro substituents, establishes a specific activation/deactivation pattern for nucleophilic aromatic substitution (SNAr) reactions that is fundamentally different from the 6-nitro isomer (CAS 441-30-5), where the nitro group occupies an ortho/para-directing position relative to both fluorines . This positional specificity translates into measurably different physicochemical properties: the target compound exhibits a melting point of 140–148°C (experimental), which is significantly higher than that of the des-nitro analog N-(2,4-difluorophenyl)acetamide (CAS 399-63-7, mp 122–124°C), reflecting enhanced intermolecular interactions conferred by the nitro group . Furthermore, the density of the target compound (1.513 g/cm³) is markedly higher than that of its des-nitro counterpart (1.307 g/cm³), a factor that can influence crystallization behavior and formulation development . Simple class-level substitution without regard to regiospecific nitro positioning risks altered reactivity, divergent metabolic fate, and irreproducible synthetic outcomes in multi-step pharmaceutical intermediate production.

Quantitative Differentiation Evidence for N-(2,4-Difluoro-5-nitrophenyl)acetamide Against Closest Analogs


Melting Point Differentiation from the Des-Nitro Analog N-(2,4-Difluorophenyl)acetamide

The melting point of N-(2,4-difluoro-5-nitrophenyl)acetamide (140–148°C) is 18–24°C higher than that of the des-nitro structural analog N-(2,4-difluorophenyl)acetamide (CAS 399-63-7, mp 122–124°C), reflecting the additional intermolecular interactions introduced by the 5-nitro substituent . This elevated melting point is also approximately 46–52°C above that of the precursor aniline, 2,4-difluoro-5-nitroaniline (CAS 123344-02-5, mp 94–96°C), demonstrating the substantial effect of N-acetylation on thermal stability . The acetamide protection of the aniline nitrogen reduces the polarity and hydrogen-bonding capacity of the molecule, which directly impacts its utility as a stable, crystalline intermediate suitable for long-term storage and precise weighing in parallel synthesis workflows.

Physicochemical characterization Crystallinity Intermediate handling

Density and LogP Differentiation from Positional Isomer N-(2,4-Difluoro-6-nitrophenyl)acetamide

The computed and experimentally derived physicochemical parameters of N-(2,4-difluoro-5-nitrophenyl)acetamide differentiate it from its regioisomer N-(2,4-difluoro-6-nitrophenyl)acetamide (CAS 441-30-5). The target compound has a reported density of 1.513 g/cm³ and a LogP of 2.43, while the 6-nitro isomer is predicted to have a lower boiling point of 358.6°C (versus 363.9°C for the 5-nitro compound), indicating subtle but quantifiable differences in intermolecular forces arising from the altered nitro group positioning . Additionally, the XLogP3 computed by PubChem for the target compound is 1.5, which places it in a moderate lipophilicity range suitable for both aqueous solubility and membrane permeability, a balance that may shift in regioisomers where the nitro group's electronic influence on the acetamide NH differs [1].

Physicochemical profiling Solubility prediction Lipophilicity comparison

Synthetic Intermediate Utility: Protected Aniline for Orthogonal Reduction Strategies

N-(2,4-difluoro-5-nitrophenyl)acetamide serves as a synthetically protected form of 2,4-difluoro-5-nitroaniline [1]. The acetamide protection of the aniline nitrogen enables orthogonal synthetic strategies: the nitro group can be selectively reduced to an amine (e.g., via catalytic hydrogenation or metal-mediated reduction) while the acetamide remains intact, providing a differentiated intermediate that the free aniline cannot offer due to competing reactivity at the unprotected -NH₂ site . This contrasts with the unprotected precursor 2,4-difluoro-5-nitroaniline (CAS 123344-02-5, mp 94–96°C), which has a lower melting point, higher chemical reactivity, and reduced stability during storage—factors that complicate its direct use in automated or high-throughput synthesis workflows . The acetamide-protected form thus provides a shelf-stable, crystalline intermediate with orthogonal functional group reactivity.

Pharmaceutical intermediate Nitro reduction Orthogonal protection

Hydrogen Bond Acceptor/Donor Profile Differentiation for Rational Drug Design

The hydrogen bond donor/acceptor profile of N-(2,4-difluoro-5-nitrophenyl)acetamide (1 HBD, 5 HBA) differs from that of the des-nitro analog N-(2,4-difluorophenyl)acetamide (1 HBD, 2 HBA), reflecting the contribution of the nitro group as a hydrogen bond acceptor [1]. The increased number of hydrogen bond acceptors (5 vs. 2) enhances the compound's capacity for specific target interactions, a feature relevant in fragment-based drug discovery where the nitro group can serve as a key pharmacophoric element or a synthetic handle for further elaboration . This profile also distinguishes it from mono-fluoro analogs such as N-(2-fluoro-4-nitrophenyl)acetamide (CAS 348-19-6), which has a different fluorine count and substitution pattern, altering both its electronic properties and its hydrogen bonding capacity .

Medicinal chemistry Drug-likeness Hydrogen bonding SAR

Optimal Application Scenarios for N-(2,4-Difluoro-5-nitrophenyl)acetamide Based on Quantitative Differentiation Evidence


Pharmaceutical Intermediate for Orthogonal Nitro-Reductive Amination Sequences

In multi-step syntheses of fluorinated aromatic amine building blocks, N-(2,4-difluoro-5-nitrophenyl)acetamide enables orthogonal reduction of the nitro group to an amine without the need for a prior N-protection step—a distinct advantage over the free aniline 2,4-difluoro-5-nitroaniline (CAS 123344-02-5). The pre-installed acetamide protection group, combined with the compound's higher melting point (140–148°C vs. 94–96°C) and superior crystallinity, facilitates precise mass quantification and reagent stoichiometry in automated parallel synthesis platforms . This scenario is particularly relevant for medicinal chemistry groups engaged in SAR exploration of fluorinated aniline-derived kinase inhibitors, antibacterial agents, or other bioactive scaffolds requiring a 2,4-difluoro-5-aminophenyl pharmacophore .

Building Block for Regioselective SNAr Derivatization Exploiting the 5-Nitro Electronic Effect

The 2,4-difluoro-5-nitro substitution pattern activates specific positions on the phenyl ring for nucleophilic aromatic substitution (SNAr) reactions. The nitro group at the 5-position exerts a strong electron-withdrawing meta/para-directing effect that, in combination with the ortho- and para-fluorine atoms, creates a unique reactivity map for sequential derivatization—an electronic configuration not duplicated by the 6-nitro isomer (CAS 441-30-5) . Researchers requiring regioselective introduction of amine, thiol, or alkoxy nucleophiles at specific ring positions should select this compound when the synthetic route demands nitro-group activation at the 5-position rather than at alternative locations, thereby avoiding regioisomeric mixtures that complicate purification and reduce yield.

Physicochemical Reference Standard for Nitroaromatic Acetamide Library Development

With well-characterized experimental properties—including a defined melting point range (140–148°C), density (1.513 g/cm³), LogP (2.43), XLogP3 (1.5), TPSA (74.9 Ų), and hydrogen bond donor/acceptor profile (1 HBD / 5 HBA)—this compound can serve as a benchmark for calibrating computational models and establishing structure-property relationships (SPR) in fluorinated nitroaromatic acetamide libraries . Its intermediate lipophilicity (XLogP3 = 1.5) and moderate TPSA position it within favorable drug-like chemical space, making it a useful comparator compound for assessing the impact of regioisomeric nitro-group placement on ADME-predictive parameters in early-stage drug discovery programs [1].

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